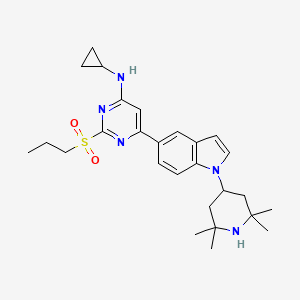
N-(5-((6,7-Dimetoxiquinolin-4-il)oxi)piridin-2-il)-2,5-dioxo-1-fenil-1,2,5,6,7,8-hexahidroquinolina-3-carboxamida
Descripción general
Descripción
ONO-7475 is an inhibitor of the TAM family kinases Axl and Mer (IC50s = 0.7 and 1 nM, respectively). It is selective for Axl and Mer over FLT3 (IC50 = 147 nM). ONO-7475 (10 nM) reduces viability of, and induces apoptosis in, MOLM-13 and MV4-11 leukemia cells. In vivo, ONO-7475 (6 mg/kg) reduces leukemic burden and increases the median survival time in a MOLM-13 mouse xenograft model.
ONO-7475 is a potent and orally active Axl/Mer inhibitor. ONO-7475 targets and binds to both Axl and Mer, and prevents their activity. This blocks Axl- and Mer-mediated signal transduction pathways, and inhibits proliferation and migration of Axl- and Mer-overexpressing tumor cells. Axl and Mer, both members of the TAM (Tyro3, Axl and Mer) family of RTKs, are overexpressed by many tumor cell types. They play key roles in tumor cell proliferation, survival, invasion, angiogenesis and metastasis, and their expression is associated with drug resistance and poor prognosis
Aplicaciones Científicas De Investigación
1. Inhibidor para la quinasa del retículo endoplásmico similar a la quinasa R de proteínas (PERK) El compuesto se ha identificado como un compuesto de herramienta potente, altamente selectivo y activo por vía oral adecuado para la exploración de la biología de la vía PERK tanto in vitro como in vivo {svg_1}. Esto lo convierte en una herramienta valiosa en el estudio de enfermedades relacionadas con la vía PERK, como las enfermedades neurodegenerativas y el cáncer.
Estudios Estructurales
Se ha determinado la estructura de co-cristal de PERK unida a este compuesto utilizando difracción de rayos X {svg_2} {svg_3}. Esto proporciona información valiosa sobre el modo de unión del compuesto y puede guiar el diseño de nuevos inhibidores.
Descubrimiento de Fármacos
El diseño y la optimización basados en la estructura de una nueva serie de inhibidores selectivos de PERK dieron como resultado la identificación de este compuesto {svg_4}. Esto destaca su potencial como compuesto líder en el descubrimiento de fármacos.
Estudio de las Respuestas al Estrés Celular
PERK es un actor clave en la respuesta a proteínas mal plegadas, una respuesta al estrés celular relacionada con el retículo endoplásmico. Los inhibidores de PERK, como este compuesto, se pueden usar para estudiar estas respuestas al estrés {svg_5}.
Enfermedades Neurodegenerativas
PERK juega un papel en las enfermedades neurodegenerativas como el Alzheimer y el Parkinson. Estudiar los efectos de los inhibidores de PERK como este compuesto puede proporcionar información sobre la progresión de estas enfermedades {svg_6}.
Investigación del Cáncer
PERK participa en la supervivencia de las células cancerosas en condiciones hipóxicas. Por lo tanto, los inhibidores como este compuesto se pueden utilizar para estudiar el potencial de PERK como objetivo terapéutico en el cáncer {svg_7}.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) . PERK is a type of protein kinase that plays a crucial role in the Unfolded Protein Response (UPR) , a cellular stress response related to the endoplasmic reticulum.
Mode of Action
This compound acts as a PERK inhibitor . It binds to the PERK protein, inhibiting its kinase activity. This prevents the phosphorylation of downstream targets, thereby modulating the UPR.
Propiedades
IUPAC Name |
N-[5-(6,7-dimethoxyquinolin-4-yl)oxypyridin-2-yl]-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O6/c1-40-28-16-21-24(17-29(28)41-2)33-14-13-27(21)42-20-11-12-30(34-18-20)35-31(38)23-15-22-25(9-6-10-26(22)37)36(32(23)39)19-7-4-3-5-8-19/h3-5,7-8,11-18H,6,9-10H2,1-2H3,(H,34,35,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMMKPWGWNYYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CN=C(C=C3)NC(=O)C4=CC5=C(CCCC5=O)N(C4=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1646839-59-9 | |
| Record name | ONO-7475 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1646839599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tamnorzatinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VCB95RHRV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




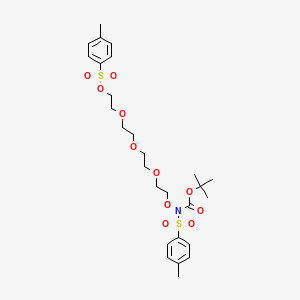
![N-(2,6-diethylphenyl)-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B609676.png)
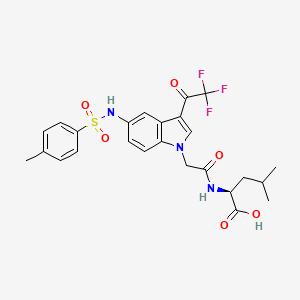



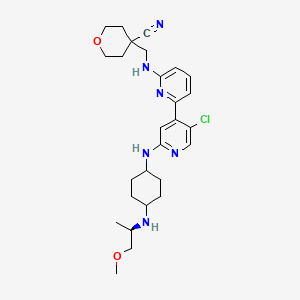
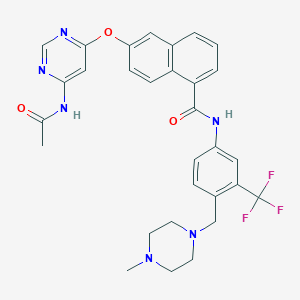
![6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline](/img/structure/B609689.png)
![4-Fluoro-3-[(4-hydroxy-1-piperidinyl)sulfonyl]-N-(3,4,5-trifluorophenyl)benzamide](/img/structure/B609691.png)
